molecular formula C52H54F2N8O6 B12380601 BTK degrader-1

BTK degrader-1

Cat. No.: B12380601
M. Wt: 925.0 g/mol
InChI Key: XVFYIPZRPLFGKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BTK degrader-1 is a small molecule compound designed to target and degrade Bruton’s tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR). BTK plays a crucial role in the development and functioning of B-cells, and its dysregulation is associated with various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL) .

Preparation Methods

Synthetic Routes and Reaction Conditions

BTK degrader-1 is synthesized using a multi-step process that involves the formation of a heterobifunctional molecule. The synthesis typically starts with the preparation of a ligand that binds to BTK, followed by the attachment of a linker and a ligand that recruits an E3 ubiquitin ligase. The final product is a molecule that can induce the degradation of BTK through the ubiquitin-proteasome system .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic process while ensuring the purity and stability of the compound. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

BTK degrader-1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy .

Scientific Research Applications

BTK degrader-1 has a wide range of scientific research applications, including:

Mechanism of Action

BTK degrader-1 exerts its effects by inducing the degradation of BTK through the ubiquitin-proteasome system. The compound binds to BTK and recruits an E3 ubiquitin ligase, which tags BTK with ubiquitin molecules. This tagging signals the proteasome to degrade BTK, thereby inhibiting its activity and downstream signaling pathways. The degradation of BTK leads to the suppression of B-cell activation, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BTK Degrader-1

This compound is unique compared to traditional BTK inhibitors because it induces the degradation of BTK rather than merely inhibiting its activity. This degradation approach can overcome resistance mechanisms that arise with covalent inhibitors, such as mutations in BTK that prevent inhibitor binding. Additionally, this compound can target both wild-type and mutant forms of BTK, providing a broader therapeutic potential .

Properties

Molecular Formula

C52H54F2N8O6

Molecular Weight

925.0 g/mol

IUPAC Name

N-[3-[6-[4-[2-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]ethyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-2-fluoro-4-(2-hydroxypropan-2-yl)benzamide

InChI

InChI=1S/C52H54F2N8O6/c1-31-38(27-36(53)28-41(31)58-48(64)37-11-10-35(26-40(37)54)51(2,3)67)46-39-29-42(57-47(39)56-30-55-46)33-7-5-32(6-8-33)13-19-60-21-15-52(16-22-60)17-23-61(24-18-52)49(65)34-9-12-44(68-4)43(25-34)62-20-14-45(63)59-50(62)66/h5-12,25-30,67H,13-24H2,1-4H3,(H,58,64)(H,55,56,57)(H,59,63,66)

InChI Key

XVFYIPZRPLFGKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)NC9=O

Origin of Product

United States

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